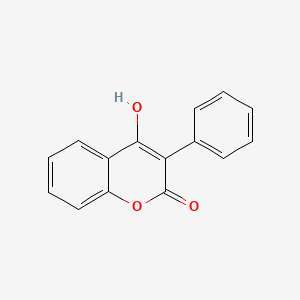

4-Hydroxy-3-phenylcoumarin

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxy-3-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-14-11-8-4-5-9-12(11)18-15(17)13(14)10-6-2-1-3-7-10/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHMYFPBBDCWSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170514 | |

| Record name | Coumarin, 4-hydroxy-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1786-05-6, 121928-09-4 | |

| Record name | 4-Hydroxy-3-phenylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1786-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin, 4-hydroxy-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001786056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 4-hydroxy-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-3-PHENYLCOUMARIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxy-3-phenylcoumarin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85LW4K48E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic analysis of 4-Hydroxy-3-phenylcoumarin

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Hydroxy-3-phenylcoumarin

Introduction

This compound is a significant heterocyclic compound featuring a benzene ring fused to a pyrone ring, with hydroxyl and phenyl substitutions at the 4 and 3 positions, respectively. This scaffold is of great interest to researchers in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active molecules, including notable anticoagulants like warfarin.[1][2] Accurate and unambiguous structural elucidation is the cornerstone of chemical research and drug development. Spectroscopic analysis provides a powerful, non-destructive suite of tools to confirm the identity, purity, and detailed structural features of synthesized molecules like this compound.

This technical guide offers an in-depth exploration of the core spectroscopic techniques used to characterize this compound: Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices and the interpretation of spectral data, providing field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Tautomerism

A critical feature of the 4-hydroxycoumarin nucleus is its capacity to exist in different tautomeric forms. The primary equilibrium is between the 4-hydroxy-2H-chromen-2-one (enol) form and the 2,4-chromandione (keto) form.[1] Spectroscopic data, particularly NMR, will reflect the predominant tautomer in a given solvent environment. For this compound, the enol form is generally favored.

Caption: Keto-enol tautomerism in the 4-hydroxycoumarin scaffold.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In this compound, the extensive conjugated system, comprising the benzopyrone core and the phenyl substituent, gives rise to characteristic π → π* transitions, resulting in strong absorption bands.

Experimental Protocol: Solution-Phase UV-Vis Analysis

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the desired wavelength range (e.g., ethanol, acetonitrile).[3][4]

-

Sample Preparation: Prepare a dilute stock solution of this compound (e.g., 1 mg/mL). From this, prepare a measurement solution (e.g., 10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the sample spectrum over a range of 200–400 nm.[4]

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Expected Spectrum and Data Interpretation The UV spectrum of 4-hydroxycoumarin derivatives typically shows strong absorption in the 280-380 nm range.[4][5][6] The phenyl group at the 3-position extends the conjugation, which is expected to cause a bathochromic (red) shift to a longer wavelength compared to the unsubstituted 4-hydroxycoumarin, which has a λmax around 308 nm.[7]

| Parameter | Expected Value (in Ethanol) | Associated Transition |

| λmax | ~310 - 325 nm | π → π* |

The exact position and intensity of the absorption maximum can be influenced by solvent polarity.[8]

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic vibrational frequency, making the IR spectrum a molecular "fingerprint."

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind 1-2 mg of dry this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent or translucent disc.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

Expected Spectrum and Data Interpretation The IR spectrum provides clear evidence for the key functional groups present in this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3400 - 3200 (broad) | O-H stretch | Phenolic Hydroxyl | [7][11] |

| 3100 - 3000 | C-H stretch | Aromatic Rings | [12] |

| ~1720 - 1680 | C=O stretch | α,β-Unsaturated Lactone | [12][13] |

| ~1620 - 1580 | C=C stretch | Aromatic Rings | [7] |

| ~1260 - 1100 | C-O stretch | Lactone & Phenol | [12] |

The broadness of the O-H stretch is indicative of hydrogen bonding. The C=O stretching frequency of the lactone is a key diagnostic peak.

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule. It exploits the magnetic properties of atomic nuclei (¹H and ¹³C). Nuclei in different chemical environments resonate at different frequencies, providing information on molecular connectivity and structure.[14]

Experimental Protocol: High-Field NMR Analysis

-

Sample Preparation: Dissolve 10-20 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[9] DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like the -OH group.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

(Optional) Perform 2D NMR experiments like COSY and HSQC for unambiguous assignments.

-

-

Data Processing: Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[9]

Expected Spectra and Data Interpretation

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Data (Expected in DMSO-d₆) The phenyl group at C-3 will influence the chemical shifts of the coumarin protons. The phenolic proton is often observed as a broad singlet at a high chemical shift.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Notes | Reference |

| H-5 | 7.9 - 8.1 | d | Downfield due to proximity to the lactone carbonyl. | [9] |

| H-6 | 7.3 - 7.5 | t | [9] | |

| H-7 | 7.6 - 7.8 | t | [9] | |

| H-8 | 7.3 - 7.5 | d | [9] | |

| H-2', H-6' | 7.4 - 7.6 | m | Protons on the C-3 phenyl ring. | [15] |

| H-3', H-4', H-5' | 7.2 - 7.4 | m | Protons on the C-3 phenyl ring. | [15] |

| 4-OH | 10.0 - 16.0 | br s | Chemical shift is concentration and solvent dependent. | [11][16] |

s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet

¹³C NMR Spectral Data (Expected in DMSO-d₆) The spectrum will show nine signals for the coumarin core and additional signals for the phenyl substituent.

| Carbon Assignment | Expected δ (ppm) | Notes | Reference |

| C-2 | ~161 | Lactone Carbonyl | [9][15] |

| C-3 | ~105 | Substituted by phenyl group. | [15] |

| C-4 | ~162 | Bearing the hydroxyl group. | [9] |

| C-4a | ~121 | Bridgehead carbon. | [9] |

| C-5 | ~124 | [9] | |

| C-6 | ~123 | [9] | |

| C-7 | ~133 | [9] | |

| C-8 | ~116 | [9] | |

| C-8a | ~152 | Bridgehead carbon. | [15] |

| C-1' | ~130 | Phenyl carbon attached to C-3. | |

| C-2', C-6' | ~128 | ||

| C-3', C-5' | ~129 | ||

| C-4' | ~127 |

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI), a high-energy electron beam ionizes the molecule, often causing it to fragment in a predictable manner. The molecular ion (M⁺·) confirms the molecular weight, and the fragmentation pattern provides structural clues.

Expected Fragmentation and Data Interpretation The molecular weight of this compound (C₁₅H₁₀O₃) is 238.24 g/mol .

A hallmark fragmentation pathway for coumarins is the loss of a carbon monoxide (CO) molecule (28 Da) from the pyrone ring, which results in the formation of a stable benzofuran or dibenzofuran radical cation.[7][17]

| m/z | Ion Formula | Description |

| 238 | [C₁₅H₁₀O₃]⁺· | Molecular Ion (M⁺·) |

| 210 | [C₁₄H₁₀O₂]⁺· | [M - CO]⁺· |

| 181 | [C₁₃H₉O]⁺ | [M - CO - CHO]⁺ |

| 152 | [C₁₂H₈]⁺ | [M - CO - CHO - CHO]⁺ or Biphenylene radical cation |

digraph "Fragmentation" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10];M [label="Molecular Ion\n[C₁₅H₁₀O₃]⁺·\nm/z = 238", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M_CO [label="[M - CO]⁺·\n[C₁₄H₁₀O₂]⁺·\nm/z = 210", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_CO_CHO [label="[M - CO - CHO]⁺\n[C₁₃H₉O]⁺\nm/z = 181", fillcolor="#FBBC05", fontcolor="#202124"];

M -> M_CO [label="- CO"]; M_CO -> M_CO_CHO [label="- CHO"]; }

Caption: A primary EI fragmentation pathway for this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process where each technique provides a unique and complementary piece of structural information. UV-Vis spectroscopy confirms the conjugated electronic system, FT-IR identifies the key functional groups (hydroxyl, lactone carbonyl, aromatic rings), NMR spectroscopy elucidates the precise proton and carbon framework, and Mass Spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. Together, these methods provide a self-validating system for the unambiguous identification and quality assessment of this important chemical entity, which is indispensable for its application in research and development.

References

-

Auctores Journals. (n.d.). Evaluation of the Antioxidant Properties of Coumarin Derivatives Using Spectroscopic Methods. Retrieved from [Link]

-

Al-Majedy, Y. K., Kadhum, A. A. H., Al-Amiery, A. A., & Mohamad, A. B. (2014). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 19(8), 11791–11799. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and Spectroscopic Study of Coumarin Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Retrieved from [Link]

-

Kontogiorgis, C. A., et al. (2016). Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations. Molecules, 21(9), 1159. Available from: [Link]

-

Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51. Available from: [Link]

-

Gabrijela, A. et al. (2016). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Beilstein Journal of Organic Chemistry, 12, 1363–1410. Available from: [Link]

-

ResearchGate. (n.d.). UV–vis spectra of 3, 3a, 4, 4a and 5. Retrieved from [Link]

-

Fallon, T., et al. (2023). Structural and Spectroscopic Study of New Copper(II) and Zinc(II) Complexes of Coumarin Oxyacetate Ligands and Determination of Their Antimicrobial Activity. Molecules, 28(12), 4642. Available from: [Link]

-

Halilović, S. Š., et al. (2020). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society. Available from: [Link]

-

Fatima, S., et al. (2021). Absorption spectra of coumarin and its derivatives. Chemical Papers, 76, 1-23. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis, spectroscopic characterisation, DFT insight, and molecular docking studies of a coumarin derivative 3-acetyl-2-oxo-2H-chromene-6-carbohydrazide. Retrieved from [Link]

-

Glamočlija, U., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Molecules, 26(9), 2537. Available from: [Link]

-

Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of... Journal of Medicinal and Nanomaterials Chemistry. Available from: [Link]

-

Borges, F., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules, 26(22), 6825. Available from: [Link]

-

ResearchGate. (n.d.). UV/VIS absorption and fluorescence spectroscopic study of some 4-hydroxycoumarin with phenyl-prop-2-enoyl group at the 3-position. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxycoumarin. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. Retrieved from [Link]

-

International Journal of Engineering Research & Technology. (n.d.). Scaled Quantum Chemical Calculations and FT-IR, FT- Raman Spectral Analysis of 4-Hydroxy-3-Nitrocoumarin. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. Retrieved from [Link]

-

Al-Majedy, Y. K., et al. (2014). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 19(8), 11791-11799. Available from: [Link]

-

NIST. (n.d.). 4-Hydroxycoumarin, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

-

Smyth, T., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Current Analytical Chemistry, 7(4), 308-316. Available from: [Link]

-

International Journal of Engineering Research & Technology. (n.d.). Scaled Quantum Chemical Calculations and FT-IR, FT- Raman Spectral Analysis of 4-Hydroxy-3-Nitrocoumarin. Retrieved from [Link]

-

Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines - Supporting Information. Retrieved from [Link]

-

OPUS. (n.d.). High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin and.... Retrieved from [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Diab, Y., et al. (2018). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Organic Chemistry, 6(1), 1-5. Available from: [Link]

-

ResearchGate. (n.d.). Infrared spectrum of coumarin experimental and calculated (B3LYP/6-3¹1+G) is shown here*. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. ijert.org [ijert.org]

- 11. jmnc.samipubco.com [jmnc.samipubco.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. mdpi.com [mdpi.com]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benthamopen.com [benthamopen.com]

Tautomeric Forms of 3-Substituted-4-Hydroxycoumarins: An In-depth Technical Guide for Drug Discovery and Development

Foreword: The Chameleon-like Nature of a Privileged Scaffold

The 4-hydroxycoumarin core is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities, most notably as anticoagulants.[1][2] The reactivity and, consequently, the biological function of 3-substituted-4-hydroxycoumarins are intricately linked to their ability to exist in different tautomeric forms. This guide provides a comprehensive exploration of the tautomeric equilibria of these fascinating molecules, offering both foundational knowledge and practical experimental insights for researchers in drug discovery and development. Understanding and controlling this tautomerism is paramount for optimizing drug design, predicting ADME properties, and ensuring therapeutic efficacy.

The Fundamental Tautomeric Landscape

3-Substituted-4-hydroxycoumarins primarily exist in a dynamic equilibrium between three main tautomeric forms. This prototropic transformation involves the migration of a proton, leading to distinct structural isomers that can coexist in solution.[1][3]

-

4-Hydroxy-2H-chromen-2-one (Enol Form A): This is often the most stable and predominant form, featuring a hydroxyl group at the C4 position and a carbonyl group at C2.

-

2,4-Chromanedione (Keto Form B): This diketo form is characterized by carbonyl groups at both C2 and C4 positions.

-

2-Hydroxy-4H-chromen-4-one (Enol Form C): This alternative enol form possesses a hydroxyl group at the C2 position and a carbonyl at C4.

The equilibrium between these forms is not static; it is a delicate balance influenced by a multitude of factors.

Caption: Tautomeric equilibrium of 3-substituted-4-hydroxycoumarins.

Factors Influencing Tautomeric Equilibrium: A Deeper Dive

The prevalence of a specific tautomer is dictated by its relative thermodynamic stability, which is in turn governed by the interplay of intramolecular and intermolecular forces.

The Role of the C3-Substituent

The nature of the substituent at the C3 position exerts a profound electronic and steric influence on the tautomeric equilibrium.

-

Electron-withdrawing groups (EWGs): Substituents like acyl or nitro groups can stabilize the enol form (A) through resonance and intramolecular hydrogen bonding. For instance, in 3-acyl-4-hydroxycoumarins, a strong intramolecular hydrogen bond can form between the 4-hydroxyl group and the acyl carbonyl, significantly favoring the enol tautomer.

-

Electron-donating groups (EDGs): These groups can influence the electron density across the coumarin ring system, subtly shifting the equilibrium.

-

Steric Hindrance: Bulky substituents at the C3 position can sterically hinder the formation of certain tautomers, thereby influencing the equilibrium.

The Solvent Effect: A Polarizing Discussion

The polarity of the solvent plays a critical role in stabilizing or destabilizing different tautomers.[4][5][6]

-

Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds with the carbonyl and hydroxyl groups of the coumarin, influencing the equilibrium. They can stabilize the more polar diketo form (B).

-

Polar Aprotic Solvents: Solvents such as DMSO and acetonitrile can also interact through dipole-dipole interactions, affecting the tautomeric preference.[4]

-

Nonpolar Solvents: In nonpolar environments like chloroform or dioxane, intramolecular hydrogen bonding within the enol form (A) often becomes the dominant stabilizing factor, leading to its prevalence.[1]

The Influence of pH

The pH of the medium is a crucial determinant, as deprotonation of the acidic 4-hydroxyl group leads to the formation of a resonance-stabilized enolate anion. This anion is a key intermediate in the biological activity of anticoagulant 4-hydroxycoumarins. The pKa of the 4-hydroxyl proton is influenced by the C3-substituent, which in turn affects the ease of anion formation at physiological pH.

Experimental Characterization of Tautomeric Forms

A multi-faceted analytical approach is essential to comprehensively characterize the tautomeric forms of 3-substituted-4-hydroxycoumarins.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the solution-state structure and quantifying the ratio of different tautomers.

Key Observables:

-

¹H NMR: The chemical shift of the proton at C3 (if present) and the presence or absence of an enolic hydroxyl proton signal are indicative of the dominant tautomer. In DMSO-d6, the hydroxyl proton of the enol form is often observed as a broad singlet.[7][8]

-

¹³C NMR: The chemical shifts of the C2 and C4 carbons are particularly informative. In the enol form (A), C4 is shielded (appearing at a lower chemical shift) compared to the diketo form (B), where it exists as a carbonyl carbon.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the 3-substituted-4-hydroxycoumarin in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or acetonitrile-d3) in a standard 5 mm NMR tube. Ensure complete dissolution.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

-

Tune and match the probe for the respective nuclei (¹H and ¹³C).

-

Shim the magnetic field to obtain optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set an appropriate spectral width and acquisition time.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the relevant signals to determine the relative populations of the tautomers.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a sufficient number of scans and a relaxation delay to ensure quantitative accuracy, especially if determining tautomer ratios.

-

-

Data Analysis:

-

Process the spectra (Fourier transformation, phase correction, and baseline correction).

-

Reference the spectra to the residual solvent peak.

-

Assign the signals to the respective protons and carbons of the different tautomeric forms based on their characteristic chemical shifts and coupling patterns.

-

Caption: Workflow for NMR analysis of tautomeric forms.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique to study tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima (λmax).[3]

Key Observables:

-

The enol forms, with their extended conjugation, typically absorb at longer wavelengths compared to the less conjugated diketo form.

-

By monitoring the changes in the absorption spectrum as a function of solvent polarity or pH, one can infer shifts in the tautomeric equilibrium.

Experimental Protocol: UV-Vis Spectroscopic Analysis

-

Stock Solution Preparation: Prepare a concentrated stock solution of the 3-substituted-4-hydroxycoumarin in a suitable solvent (e.g., methanol or acetonitrile).

-

Working Solutions: Prepare a series of dilutions from the stock solution in different solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, methanol, water).

-

Spectral Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 200-500 nm) using 1 cm quartz cuvettes.

-

Use the respective pure solvent as a blank.

-

-

Data Analysis:

-

Identify the λmax for each tautomer in the different solvents.

-

Correlate the shifts in λmax with solvent polarity parameters (e.g., Dielectric Constant or Reichardt's Dye parameter ET(30)).

-

For quantitative analysis of the equilibrium constant (K_T), deconvolution of the overlapping absorption bands may be necessary.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state. This technique allows for the precise determination of bond lengths and angles, confirming the positions of protons and the nature of the bonding within the molecule. For many 3-substituted-4-hydroxycoumarins, the enol form (A) is found to be the predominant tautomer in the crystalline state, often stabilized by intermolecular hydrogen bonding.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

-

-

Structure Solution and Refinement:

-

Process the diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.

-

-

Analysis:

-

Analyze the refined structure to determine the tautomeric form present.

-

Examine intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal packing.

-

Tautomerism and Biological Activity: The Case of Anticoagulants

The tautomeric behavior of 4-hydroxycoumarins is directly relevant to their biological activity. The well-known anticoagulant warfarin, for instance, exists as a mixture of cyclic hemiketal and open-chain tautomers in solution.[9][10] It is believed that the 4-hydroxy tautomer is the active form that inhibits the vitamin K epoxide reductase complex, a key enzyme in the vitamin K cycle and blood coagulation cascade.[11] The ability of the molecule to adopt the correct tautomeric form at the active site of the enzyme is crucial for its therapeutic effect. Therefore, understanding the factors that influence the tautomeric equilibrium can guide the design of more potent and selective anticoagulants.

Data Summary

The following tables summarize typical spectroscopic data for the characterization of 4-hydroxycoumarin tautomers.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-Hydroxycoumarin in DMSO-d6[1][8]

| Position | ¹H Chemical Shift | ¹³C Chemical Shift |

| C2 | - | ~161.8 |

| C3 | ~5.61 (s) | ~90.9 |

| C4 | - | ~165.5 |

| C4a | - | ~120.7 |

| C5 | ~7.84 (d) | ~123.9 |

| C6 | ~7.36 (t) | ~123.1 |

| C7 | ~7.66 (t) | ~132.6 |

| C8 | ~7.39 (d) | ~116.3 |

| C8a | - | ~153.4 |

| 4-OH | Variable (broad s) | - |

Table 2: Representative UV-Vis Absorption Maxima (λmax, nm) for 3-Substituted-4-Hydroxycoumarins in Different Solvents

| Substituent at C3 | Solvent | λmax (nm) | Reference |

| -H | Dioxane | ~308 | [1] |

| -COCH₃ | Chloroform | ~350-375 | [3] |

| -COCH₃ | Acetonitrile | ~350-375 | [3] |

| -COOCH₂CH₃ | Chloroform | ~310 | [4] |

| -CN | Acetonitrile | ~305 | [4] |

Conclusion and Future Perspectives

The tautomerism of 3-substituted-4-hydroxycoumarins is a complex yet fundamental aspect of their chemistry and pharmacology. A thorough understanding of the interplay between substituents, solvent, and pH is crucial for any researcher working with this important class of compounds. The experimental protocols outlined in this guide provide a robust framework for the characterization of these tautomeric forms. Future research in this area will likely focus on the development of novel 3-substituted-4-hydroxycoumarins with tailored tautomeric properties to achieve enhanced biological activity and improved pharmacokinetic profiles. The continued application of advanced spectroscopic and computational methods will undoubtedly shed further light on the dynamic nature of these versatile molecules.

References

-

Abdou, M. M. (2019). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of the Saudi Chemical Society, 23(1), 88-113. [Link]

-

Špirtović-Halilović, S., et al. (2011). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. Pigment & Resin Technology, 40(5), 292-297. [Link]

-

Kontogiorgis, C. A., et al. (2012). Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations. Molecules, 17(9), 10757-10773. [Link]

-

Traven, V. F., et al. (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry, 75(4), 377-383. [Link]

-

Bečić, E., et al. (2024). Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. Kemija u industriji, 73(1-2), 1-6. [Link]

-

Hodžić, A., et al. (2022). Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives. International Journal of Molecular Sciences, 23(2), 949. [Link]

-

Traven, V. F., Negrebetsky, V. V., & Vorobjeva, L. I. (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry, 75(4), 377-383. [Link]

-

Špirtović-Halilović, S., et al. (2020). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society, 85(10), 1325-1335. [Link]

-

Patel, K. D., et al. (2015). Solvent Dependence on Structure and Electronic Properties of 7-(Diethylamino) - 2H -1- Benzopyran-2- one (C-466) Laser Dye. Journal of Fluorescence, 25(4), 963-973. [Link]

-

Abdou, M. M. (2019). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. Journal of the Saudi Chemical Society, 23(1), 88-113. [Link]

-

Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. [Link]

-

S-CHEM. (2021). Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation. The Journal of Organic Chemistry, 86(3), 2347-2356. [Link]

-

Laurella, S. L., et al. (2014). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 4(4), 137-147. [Link]

-

S-CHEM. (2021). Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation. The Journal of Organic Chemistry, 86(3), 2347-2356. [Link]

-

Ali, M. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5468. [Link]

Sources

- 1. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 2. Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aseestant.ceon.rs [aseestant.ceon.rs]

- 9. Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

The Ascendance of 3-Arylcoumarins: A Technical Guide to Natural Sources, Bioactivity, and Therapeutic Potential

Abstract

The 3-arylcoumarin scaffold, a privileged structure in medicinal chemistry, represents a class of naturally occurring phenolic compounds with a remarkable breadth of biological activities.[1][2] This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and diverse bioactivities of these compounds, with a focus on their potential as therapeutic agents. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, elucidating the underlying molecular mechanisms. Furthermore, this guide offers practical, field-proven methodologies for the extraction, isolation, and characterization of 3-arylcoumarins from their natural reservoirs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of this versatile class of natural products.

Introduction: The Structural Elegance and Therapeutic Promise of 3-Arylcoumarins

3-Arylcoumarins are a distinctive subclass of coumarins characterized by an aryl group substitution at the C3 position of the benzopyran-2-one core.[1] This structural feature imparts significant conformational flexibility and diverse pharmacological properties.[1] Found as secondary metabolites in a variety of plants, these compounds have garnered substantial attention for their potent and multifaceted bioactivities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects.[1][3] Their structural similarity to isoflavones suggests a related biosynthetic origin and contributes to their broad therapeutic potential.[1] This guide will provide a comprehensive overview of the current state of knowledge on 3-arylcoumarins, from their botanical origins to their mechanisms of action at the molecular level.

Natural Occurrence and Biosynthesis

Principal Natural Sources

3-Arylcoumarins are predominantly found in the plant kingdom, with a notable concentration in the Fabaceae (legume) and Cucurbitaceae families.[1] Key plant genera and species that serve as rich sources of these compounds are summarized in the table below.

| Plant Family | Genus | Species | Notable 3-Arylcoumarins | Reference(s) |

| Fabaceae | Glycyrrhiza | G. uralensis, G. glabra, G. inflata | Glycycoumarin, Glycyrin | [1] |

| Fabaceae | Pterocarpus | P. soyauxii | Pterosonins | [1] |

| Fabaceae | Campylotropis | C. hirtella | [1] | |

| Fabaceae | Mucuna | M. birdwoodiana | [1] | |

| Fabaceae | Sphenostylis | S. marginata | [1] | |

| Cucurbitaceae | Cucumis | C. bisexualis | [1] |

The roots and rhizomes of Glycyrrhiza species, commonly known as licorice, are among the most well-documented sources of bioactive 3-arylcoumarins.[1]

Biosynthetic Pathway: A Link to Isoflavonoids

The biosynthesis of 3-arylcoumarins is intricately linked to the phenylpropanoid pathway, the central metabolic route for the production of a vast array of plant secondary metabolites. While the precise enzymatic steps are still under full elucidation, it is widely accepted that their biosynthesis shares common intermediates with that of isoflavonoids.

The proposed pathway initiates with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). Chalcone synthase (CHS) then catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is followed by isomerization to naringenin by chalcone isomerase (CHI).

The key branching point towards isoflavonoids, and likely 3-arylcoumarins, is the action of isoflavone synthase (IFS), a cytochrome P450 enzyme.[4][5] IFS catalyzes the aryl migration from C2 to C3 of the flavanone skeleton, forming a 2-hydroxyisoflavanone intermediate. Subsequent dehydration, potentially mediated by a 2-hydroxyisoflavanone dehydratase (HID), yields the isoflavone core. It is hypothesized that further enzymatic modifications, such as those catalyzed by reductases and other modifying enzymes, lead to the formation of the 3-arylcoumarin scaffold.

Caption: Inhibition of the PI3K/AKT pathway by 3-arylcoumarins.

The following table summarizes the cytotoxic activity of selected 3-arylcoumarin derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |

| 7,8-dihydroxy-3-(4-nitrophenyl)-coumarin | HepG2 (Liver) | Not specified, but most potent in the series | [1] |

| Compound 64 (coumarin-stilbene hybrid) | KB (Oral) | 5.18 | [1] |

| Compound 64 | MCF-7/ADR (Breast, resistant) | 11.94 | [1] |

| Compound 65 | MCF-7/ADR (Breast, resistant) | 11.11 | [1] |

| Compound 68 | SKBr3 (Breast) | 0.98 | [1] |

| Compound 68 | MCF-7 (Breast) | 0.81 | [1] |

| Compound 61a | HeLa (Cervical) | 6.75 | [1] |

| Compound 7 | A549 (Lung) | 24.2 | [6] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. 3-Arylcoumarins have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.

The transcription factor NF-κB is a master regulator of inflammation. Some coumarin derivatives have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes.

| Compound | Assay | IC50 (µM) | Reference(s) |

| 6,8-dichloro-3-(2-methoxyphenyl)coumarin | Nitric Oxide Production Inhibition | 8.5 | [7] |

| 6-bromo-8-methoxy-3-(3-methoxyphenyl)coumarin | Nitric Oxide Production Inhibition | 6.9 | [7] |

Antimicrobial Activity

With the rise of antibiotic resistance, the discovery of new antimicrobial agents is a global health priority. 3-Arylcoumarins have shown promising activity against a range of pathogenic bacteria and fungi.

| Compound | Microorganism | MIC (µg/mL) | Reference(s) |

| 3-(3′-methylphenyl)-6-nitrocoumarin | Staphylococcus aureus | 8 | [1] |

| 5,7-Dihydroxy-3-phenylcoumarin | Staphylococcus aureus | 11 | [8] |

| 5,7-Dihydroxy-3-phenylcoumarin | Bacillus cereus | 11 | [8] |

| 5,7-Dihydroxy-3-phenylcoumarin | Staphylococcus aureus (MRSA) | 22 | [8] |

| 5,7-Dihydroxy-3-phenylcoumarin | Listeria monocytogenes | 44 | [8] |

Experimental Protocols: From Plant to Pure Compound

The successful isolation and study of 3-arylcoumarins rely on robust and well-defined experimental procedures. This section provides a representative workflow for the extraction and purification of these compounds from plant material.

Extraction Workflow

Caption: General workflow for the extraction of 3-arylcoumarins.

Step-by-Step Extraction Protocol (Maceration)

This protocol is a representative method for the extraction of 3-arylcoumarins from dried plant material.

-

Preparation of Plant Material:

-

Air-dry the plant material (e.g., roots of Glycyrrhiza uralensis) at room temperature until brittle.

-

Grind the dried material into a fine powder using a mechanical grinder.

-

-

Maceration:

-

Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask.

-

Add 1 L of 95% ethanol to the flask, ensuring the powder is fully submerged.

-

Seal the flask and allow it to stand at room temperature for 72 hours, with occasional shaking.

-

-

Filtration and Concentration:

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

-

Wash the residue with an additional 200 mL of 95% ethanol to ensure complete extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40-50°C until a crude extract is obtained.

-

Purification Workflow: Chromatographic Techniques

The crude extract is a complex mixture of compounds. Chromatographic techniques are essential for the isolation of pure 3-arylcoumarins.

Caption: A typical workflow for the purification of 3-arylcoumarins.

Step-by-Step Flash Chromatography Protocol

This protocol outlines a general procedure for the initial fractionation of the crude extract.

-

Column Preparation:

-

Select a silica gel flash chromatography column appropriate for the amount of crude extract.

-

Pack the column with silica gel (60-120 mesh) in a suitable non-polar solvent (e.g., hexane).

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol).

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it completely.

-

Carefully load the dried sample onto the top of the packed column.

-

-

Elution:

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

-

Fraction Analysis:

-

Monitor the collected fractions using thin-layer chromatography (TLC) with a suitable mobile phase.

-

Visualize the spots on the TLC plates under UV light (254 nm and 365 nm) and/or by staining with an appropriate reagent.

-

Pool the fractions containing the compounds of interest based on their TLC profiles.

-

Structural Elucidation: An Example with Glycycoumarin

The definitive identification of an isolated 3-arylcoumarin requires spectroscopic analysis. The following are representative data for glycycoumarin.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its molecular formula. For glycycoumarin (C₂₁H₂₀O₆), the expected [M+H]⁺ ion would be at m/z 369.1338.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Provides information about the number and types of carbon atoms.

-

2D NMR (COSY, HMQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete structural elucidation.

-

The spectroscopic data for glycycoumarin would be compared with literature values to confirm its identity. [7]

Conclusion and Future Perspectives

3-Arylcoumarins represent a class of natural products with immense therapeutic potential. Their diverse bioactivities, coupled with their prevalence in the plant kingdom, make them a compelling area of research for drug discovery and development. The multi-target nature of their anticancer activity, particularly their ability to modulate key signaling pathways like PI3K/AKT and inhibit crucial molecular chaperones such as Hsp90, positions them as promising candidates for the development of novel cancer therapies.

Future research should focus on the complete elucidation of their biosynthetic pathways to enable metabolic engineering approaches for enhanced production. Further investigation into their mechanisms of action will uncover additional molecular targets and broaden their therapeutic applications. The development of more efficient and scalable extraction and purification protocols will also be crucial for advancing these compounds from the laboratory to clinical settings. The continued exploration of the 3-arylcoumarin scaffold will undoubtedly lead to the discovery of new and potent therapeutic agents for a range of human diseases.

References

- Ji, X., Liu, N., Huang, S., & Zhang, C. (2016). Absorption, tissue distribution, and excretion of glycycoumarin, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch). Journal of Agricultural and Food Chemistry, 64(43), 8149-8156.

- Matos, M. J., Vazquez-Rodriguez, S., Borges, F., & Santini, A. (2019). Antibacterial Activity and Molecular Docking Studies of a Selected Series of Hydroxy-3-arylcoumarins. Molecules, 24(15), 2815.

- Matos, M. J., Vazquez-Rodriguez, S., Santana, L., Uriarte, E., & Borges, F. (2013). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 18(2), 1384-1398.

- Pu, W., Lin, Y., Zhang, J., Wang, F., Wang, C., & Zhang, G. (2014). 3-Arylcoumarins: synthesis and potent anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 24(23), 5432-5434.

- Zhang, Q., Miao, Y. H., Liu, T., Yun, Y. L., Sun, X. Y., Yang, T., & Sun, J. (2022). Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1023-1042.

- El-Seedi, H. R., Ohara, T., Sata, N., & Nishiyama, S. (2007). Antimicrobial arylcoumarins from Asphodelus microcarpus.

-

PubChem. (n.d.). Glycycoumarin. National Center for Biotechnology Information. Retrieved from [Link]

- Gao, M. J., & Lulsdorf, M. M. (2015). Metabolic engineering of isoflavone genistein in Brassica napus with soybean isoflavone synthase. Planta, 242(3), 735-746.

- Pandey, P., & Maheshwari, D. (2021). Metabolic Engineering of Isoflavones: An Updated Overview. Frontiers in Plant Science, 12, 746979.

- Liu, Y., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Pharmacology, 11, 571288.

- Musa, M. A., et al. (2015). In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line. Anticancer Research, 35(11), 6005-6013.

- Chen, L., et al. (2023). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers in Pharmacology, 14, 1145430.

- Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple coumarins and analogues in medicinal chemistry: occurrence, synthesis and biological activity. Current Medicinal Chemistry, 12(8), 887-916.

-

BUCHI. (2011). Separation of Plant Extracts Using Sepacore Flash Chromatography System. Retrieved from [Link]

-

Biorender.com. (n.d.). A diagrammatic sketch illustrating the signalling pathway of the EGFR/PI3K/AKT/mTOR and coumarin targeting. Retrieved from [Link]

- Ye, M., et al. (2022). Pharmacological Activities and Pharmacokinetics of Glycycoumarin. Planta Medica, 88(15), 1399-1410.

-

IOSR Journal. (n.d.). Flash chromatography guided fractionation and antibacterial activity studies of Angelica archangelica root extracts. Retrieved from [Link]

- Chen, L., et al. (2023). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers in Pharmacology, 14, 1145430.

- Ye, M., et al. (2005). Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography.

-

IJCRT.org. (2024). ISOLATION OF PHYTOPHARMACEUTICALS BY FLASH CHROMATOGRAPHY. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Biosynthesis Pathway and Metabolism of Isoflavones. Retrieved from [Link]

- Liu, Q., et al. (2022). Advances in synthesizing plant-derived isoflavones and their precursors with multiple pharmacological activities using engineered yeasts. Frontiers in Bioengineering and Biotechnology, 10, 818278.

- Liu, Q., et al. (2022). De novo biosynthesis of bioactive isoflavonoids by engineered yeast cell factories.

- Palagani, A., et al. (2015). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. International Journal of Molecular Sciences, 16(1), 1347-1365.

- KR19980015534A. (1998). Extraction of licorice extract using supercritical fluid extraction.

-

IIP Series. (n.d.). CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS. Retrieved from [Link]

- Al-Aboody, M. S. (2021). Identification and characterization of isoflavone reductase family members in soybean.

- Palagani, A., et al. (2015). Inhibition of the NF-κB signaling pathway by a novel heterocyclic curcumin analogue. International Journal of Molecular Sciences, 16(1), 1347-1365.

- Flanc, B. F., et al. (2001). Extraction and Quantitative HPLC Analysis of Coumarin in Hydroalcoholic Extracts of Mikania glomerata Spreng. (“guaco”) Leav. Journal of the Brazilian Chemical Society, 12(6), 706-709.

- Lee, S. H., et al. (2007). Effects of modifier on the supercritical CO2 extraction of glycyrrhizin from licorice and the morphology of licorice tissue after extraction. Journal of Industrial and Engineering Chemistry, 13(6), 1014-1019.

- Suhaj, M., & Basnak, I. (2013). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol.

-

SIELC Technologies. (n.d.). Separation of 3-Hydroxycoumarin on Newcrom R1 HPLC column. Retrieved from [Link]

-

Protocols.io. (2023). Plant Extraction and Fractionation. Retrieved from [Link]

- Palagani, A., et al. (2015). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. International Journal of Molecular Sciences, 16(1), 1347-1365.

- Li, Y., et al. (2021). 3-Arylcoumarin inhibits vascular calcification by inhibiting the generation of AGEs and anti-oxidative stress. Journal of Cellular and Molecular Medicine, 25(24), 11213-11226.

- Adams, L. S., et al. (2010). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties.

- Al-Aboody, M. S. (2021). Identification and characterization of isoflavone reductase family members in soybean.

- Stefanel, R., et al. (2018). Neoflavones. 2. Methods for Synthesizing and Modifying 4-Arylcoumarins. Chemistry of Heterocyclic Compounds, 54(1), 1-18.

- CN1272501A. (2000).

- Wang, Y., et al. (2013). Extraction of Glycyrrhizic Acid and Glabridin from Licorice.

- Lall, N., et al. (2021). Glycerolic Licorice Extracts as Active Cosmeceutical Ingredients: Extraction Optimization, Chemical Characterization, and Biological Activity. Cosmetics, 8(4), 105.

Sources

- 1. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer [mdpi.com]

- 3. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Metabolic Engineering of Isoflavones: An Updated Overview [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Antibacterial Activity and Molecular Docking Studies of a Selected Series of Hydroxy-3-arylcoumarins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Reactivity of the 4-Hydroxycoumarin Scaffold

Abstract

The 4-hydroxycoumarin core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous therapeutic agents and biologically active molecules.[1][2][3] Its prominence stems from a unique combination of electronic properties and structural features that impart a versatile and predictable chemical reactivity. This guide provides an in-depth exploration of the scaffold's reactivity, moving beyond a simple catalog of reactions to explain the underlying principles that govern its transformations. We will dissect the key roles of tautomerism, the nucleophilic character of the C3 position, and the reactivity of the 4-hydroxyl group. Through mechanistic discussions, detailed protocols, and structure-activity relationship analysis, this document serves as a technical resource for researchers and scientists engaged in the synthesis and application of 4-hydroxycoumarin derivatives in drug development and beyond.

The Architectural and Electronic Foundation of Reactivity

The 4-hydroxycoumarin scaffold is more than just a static ring system; its reactivity is a dynamic interplay of its structure and electronic distribution. Understanding this foundation is critical to rationally designing synthetic strategies.

The Pivotal Role of Keto-Enol Tautomerism

The chemical behavior of 4-hydroxycoumarin is fundamentally governed by its ability to exist in different tautomeric forms.[1][4] The primary equilibrium is between the 4-hydroxy-2H-chromen-2-one (enol form) and the 2,4-chromandione (keto form) . While spectroscopic methods like NMR primarily detect the enol form in solution, the keto form is crucial for explaining much of its reactivity, particularly at the C3 position.[5][6][7] This equilibrium endows the scaffold with a dual chemical personality.

-

Enol Form (4-hydroxy-2H-chromen-2-one): Possesses an acidic hydroxyl group and a nucleophilic C3 position, analogous to an enol.

-

Keto Form (2,4-chromandione): Features an acidic proton at the C3 position, flanked by two carbonyl groups, making it a highly active methylene compound.

Key Reactive Sites

The scaffold's reactivity is concentrated at three primary locations, each offering distinct opportunities for functionalization.

-

The Acidic 4-Hydroxyl Group: The phenolic hydroxyl group is acidic, readily deprotonated by bases to form a phenoxide-like anion. This site is the primary target for O-alkylation and O-acylation reactions.

-

The Nucleophilic C3 Carbon: This is arguably the most versatile position for derivatization. In the presence of a base, the C3-H proton is abstracted, creating a highly stabilized carbanion (enolate). This potent nucleophile is central to C-C bond-forming reactions like alkylations, Michael additions, and condensations.[1][8]

-

The Electrophilic Carbonyl Carbon (C2): The lactone carbonyl at the C2 position can act as an electrophile, though this reactivity is less commonly exploited for derivatization compared to the C3 and O4 positions.

main [label=<

// Invisible nodes for label positioning node [shape=point, style=invis, width=0]; p1; p2; p3;

// Edges to position labels edge [style=dashed, arrowhead=none, color="#EA4335"]; p1 -> main [label=" Acidic 4-OH Group\n(O-Alkylation/Acylation)", fontcolor="#202124"]; p2 -> main [label="Nucleophilic C3 Carbon \n(C-Alkylation, Michael Additions) ", fontcolor="#202124"]; p3 -> main [label="Electrophilic C2 Carbonyl ", fontcolor="#202124"]; } Caption: Key reactive centers on the 4-hydroxycoumarin scaffold.

Core Synthetic Transformations: A Mechanistic Approach

The synthetic utility of 4-hydroxycoumarin lies in its predictable reactivity at the C3 and O4 positions. The choice of reagents and, critically, reaction conditions allows for selective functionalization.

Reactions at the C3 Position: The Heart of Diversity

The nucleophilicity of the C3 carbon is the cornerstone of 4-hydroxycoumarin chemistry, enabling the synthesis of a vast array of derivatives, including the entire class of oral anticoagulants.[8][9][10]

The Michael or conjugate addition of the 4-hydroxycoumarin C3-nucleophile to α,β-unsaturated ketones is the classical and most efficient route to synthesizing warfarin and its derivatives.[11][12][13]

Causality: The reaction is highly effective because it involves the attack of a soft, stabilized enolate nucleophile onto the soft electrophilic β-carbon of the unsaturated ketone. This "soft-soft" interaction is electronically favored. The reaction is often catalyzed by a base to generate the nucleophilic enolate.

Experimental Protocol: Synthesis of Warfarin

-

Reactant Preparation: In a round-bottom flask, dissolve 4-hydroxycoumarin (1.0 eq) and benzylideneacetone (1.0 eq) in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq).

-

Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Cool the reaction mixture to room temperature. The product often crystallizes directly from the solution. If not, reduce the solvent volume under vacuum and cool on ice to induce crystallization.

-

Purification: Filter the solid product and wash with cold ethanol to remove unreacted starting materials and impurities. Recrystallize from ethanol to obtain pure warfarin.[11]

The reaction of 4-hydroxycoumarin with aldehydes, particularly formaldehyde, leads to the formation of dimeric products like dicoumarol, the first oral anticoagulant discovered.[14][15][16][17]

Mechanism: The reaction proceeds via an initial Knoevenagel condensation of the aldehyde with one molecule of 4-hydroxycoumarin to form an intermediate. This intermediate then acts as a Michael acceptor for a second molecule of 4-hydroxycoumarin, leading to the bridged dicoumarol structure.[14]

Experimental Protocol: Synthesis of Dicoumarol (3,3'-Methylenebis(4-hydroxycoumarin))

-

Reactant Preparation: Dissolve 4-hydroxycoumarin (2.0 eq) in water with a slight excess of a base (e.g., NaOH) to ensure solubility.

-

Aldehyde Addition: Add aqueous formaldehyde (1.0 eq) dropwise to the stirred solution.

-

Reaction & Precipitation: A precipitate will begin to form. Continue stirring at room temperature for 1-2 hours.

-

Acidification: Acidify the mixture with a dilute acid (e.g., HCl) to ensure complete precipitation of the product.

-

Purification: Filter the resulting solid, wash thoroughly with water, and then with a small amount of cold ethanol. The product is typically pure enough for many applications but can be recrystallized from a suitable solvent like acetic acid if necessary.[18][19]

Direct C-alkylation or C-acylation at the C3 position can be achieved using alkyl halides or acyl chlorides, respectively.[1] These reactions are crucial for creating a wide variety of analogues.

Causality & Selectivity: The key challenge in these reactions is regioselectivity, as the enolate intermediate has two nucleophilic sites: the C3 carbon and the O4 oxygen.

-

C-Alkylation is favored by: Polar aprotic solvents (e.g., DMF, DMSO) and the use of counterions that associate less with the oxygen atom (e.g., Na+, K+).

-

O-Alkylation is favored by: Polar protic solvents and conditions that promote a "harder" nucleophile at the oxygen.

Experimental Protocol: C3-Alkylation of 4-Hydroxycoumarin

-

Base Treatment: In a flask under an inert atmosphere (e.g., Nitrogen), suspend 4-hydroxycoumarin (1.0 eq) in a dry polar aprotic solvent like DMF.

-

Enolate Formation: Add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0°C and allow the mixture to stir until hydrogen evolution ceases.

-

Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Workup: Quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Reactions at the 4-Hydroxyl Group: O-Alkylation and O-Acylation

While C3-functionalization is more common for biological applications, modification of the 4-hydroxyl group is also a valuable synthetic strategy.

Mechanism: This reaction follows a standard Williamson ether synthesis or esterification pathway. A base is used to deprotonate the hydroxyl group, forming a nucleophilic oxygen that attacks an electrophilic alkyl or acyl source.

Experimental Protocol: O-Acetylation of 4-Hydroxycoumarin

-

Reactant Preparation: Dissolve 4-hydroxycoumarin (1.0 eq) in a suitable solvent like dichloromethane or pyridine.

-

Acylation: Add acetic anhydride (1.5 eq) and a catalytic amount of a base like triethylamine or DMAP if not using pyridine as the solvent.[3]

-

Reaction: Stir the mixture at room temperature for 2-4 hours.

-

Workup: Quench the reaction with water. If using dichloromethane, separate the organic layer, wash with dilute HCl (to remove pyridine/triethylamine), then with sodium bicarbonate solution, and finally with brine. Dry the organic layer and concentrate to yield the product, 4-acetoxycoumarin.[18]

Application in Drug Discovery: The Anticoagulant Mechanism

The preeminent role of the 4-hydroxycoumarin scaffold in medicine is defined by its anticoagulant activity. Derivatives like warfarin function by disrupting the Vitamin K cycle.[20][21][22][23]

Mechanism of Action: Vitamin K is a crucial cofactor for the enzyme γ-glutamyl carboxylase, which activates clotting factors (II, VII, IX, X) by carboxylating their glutamic acid residues.[22][23] For this cycle to continue, Vitamin K epoxide must be recycled back to its active, reduced form by the enzyme Vitamin K epoxide reductase (VKOR).[20][22][24] 4-hydroxycoumarin anticoagulants are competitive inhibitors of VKORC1, thus depleting the supply of active Vitamin K and halting the production of functional clotting factors.[11][20]

// Position the inhibition point {rank=same; VK_epoxide; inhibition_point; VK_reduced;}

edge [style=dashed, arrowhead=tee, color="#EA4335", penwidth=2]; warfarin -> inhibition_point [arrowhead=none]; inhibition_point -> VK_epoxide; } Caption: Warfarin inhibits VKORC1, breaking the Vitamin K cycle.

Structure-Activity Relationship (SAR) for Anticoagulant Activity:

Decades of research have established clear structural requirements for this class of anticoagulants:[25][26]

-

Intact 4-hydroxycoumarin core: The 4-OH group and the lactone ring are essential.

-

Non-polar substituent at C3: A large, lipophilic substituent at the C3 position is required for potent activity.[9][25]

-

Acidic Proton: The presence of the acidic proton (either at O4 or C3) is critical for binding to the enzyme.

| Compound | C3-Substituent | Relative Anticoagulant Potency |

| 4-Hydroxycoumarin | -H | Inactive[9] |

| Warfarin | -CH(Ph)CH₂C(O)CH₃ | High |

| Dicoumarol | -CH₂-(4-hydroxycoumarin) | High |

| Phenprocoumon | -CH(Ph)CH₂CH₃ | High |

Conclusion

The 4-hydroxycoumarin scaffold possesses a rich and well-defined chemical reactivity dominated by the interplay of its tautomeric forms. The nucleophilic character of the C3 position, in particular, has been extensively leveraged to create a vast chemical space, most notably leading to the development of life-saving oral anticoagulant drugs. A thorough understanding of the mechanistic principles governing C- vs. O-alkylation, Michael additions, and Knoevenagel condensations allows researchers to rationally design and synthesize novel derivatives. As a privileged core, the 4-hydroxycoumarin scaffold continues to be a fertile ground for the development of new therapeutic agents targeting a wide range of diseases.[1][2][11]

References

- Warfarin - St

- Warfarin Mechanism of Action - Study.com.

- Warfarin - Wikipedia.

-

Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790–4803. [Link]

-

Abdou, M. M., Aly, R. A., & Bondock, S. (2015). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry. [Link]

-

Anand, N., & Venkataraman, K. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 28(4), 151–157. [Link]

-

Hirsh, J., Fuster, V., Ansell, J., & Halperin, J. L. (2003). American Heart Association/American College of Cardiology Foundation Guide to Warfarin Therapy. Circulation, 107(12), 1692–1711. [Link]

-

Wang, S., Chen, J., Chen, L., & Li, Y. (2007). Synthesis of Zwitterionic 4-Hydroxycoumarin Derivatives through a Unique Reaction of 4-Hydroxycoumarins with p-Benzoquinone and Pyridine. Organic Letters, 9(18), 3539–3541. [Link]

-

Thomas, L. (2021). Warfarin Pharmacology. News-Medical.Net. [Link]

-

Gao, W.-T., Hou, W.-D., Zheng, M.-R., & Tang, L.-J. (2010). Clean and Convenient One-Pot Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolinone Derivatives. Synthetic Communications, 40(13), 1959–1967. [Link]

-

Traven, V. F., Negrebetsky, V. V., Vorobjeva, L. I., & Carberry, E. A. (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry, 75(4), 377–383. [Link]

-

Hamdi, N., Al-Ayed, A. S., Al-Lohedan, H. A., & Al-Zahrani, N. J. (2018). Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies. ACS Omega, 3(11), 15451–15460. [Link]

-

Hamdi, N., Al-Ayed, A. S., Al-Lohedan, H. A., & Al-Zahrani, N. J. (2018). Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies. ACS Omega, 3(11), 15451–15460. [Link]

-

Traven, V. F., Negrebetsky, V. V., Vorobjeva, L. I., & Carberry, E. A. (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry, 75(4), 377–383. [Link]

-

Traven, V. F., Negrebetsky, V. V., Vorobjeva, L. I., & Carberry, E. A. (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry. [Link]

-

Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. [Link]

-

Gupta, A., Kumar, A., & Sharma, S. (2021). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry, 37(4), 933-941. [Link]

-

4-Hydroxycoumarins - Wikipedia. [Link]

-

Rudhani, I., et al. (2015). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences, 8(1), 49-53. [Link]

-

Sadan, K., et al. (2025). Advances in 4-Hydroxycoumarin Chemistry: Functionalization, Prominent 4-Hydroxycoumarin-based Therapeutics and Their Pharmacological Significance. Mini-Reviews in Medicinal Chemistry. [Link]

-

Valenta, Z., et al. (2000). Michael addition and dehydration products of 4-hydroxycoumarin and mesityl oxide, and an open chain derivative. ResearchGate. [Link]

-

Hamdi, N., et al. (2006). Synthesis, structure, antimicrobial and antioxidant investigations of dicoumarol and related compounds. Farmaco, 61(9), 775-781. [Link]

-

Al-Hazmy, S. M., et al. (2023). A facile and practical p-toluenesulfonic acid catalyzed route to dicoumarols and their biological evaluation. Green Chemistry Letters and Reviews. [Link]

-

ResearchGate. (n.d.). The Michael addition of 4-hydroxycoumarin and 3-(4-hydroxy)phenylmethylene-2,4-pentanedione (6). [Link]

-

ResearchGate. (n.d.). (a) Functionalization of 4-hydroxycoumarins at C3 using traditional... [Link]

-

Arora, R. B., & Mathur, C. N. (1963). Relationship between structure and anticoagulant activity of coumarin derivatives. British Journal of Pharmacology and Chemotherapy, 20(1), 29–35. [Link]

-

Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry. [Link]

-

Strieth-Kalthoff, F., et al. (2024). Radical pathways for 2,4-chromandione synthesis via photoexcitation of 4-hydroxycoumarins. Chemical Science. [Link]

-

Wang, F., et al. (2019). Ni(OTf)2-Catalyzed Michael Addition Reactions of 4-Hydroxycoumarins to α,β-Unsaturated 2-Acyl Imidazoles. Synlett, 30(10), 1152-1156. [Link]

-

4-Hydroxycoumarin - Wikipedia. (n.d.). [Link]

-

Slideshare. (n.d.). Dicoumarol THE MOST COMMONLY USED DRUG. [Link]

-

ResearchGate. (n.d.). Crystal structure, chemical reactivity, kinetic and thermodynamic of new ligand derived from 4-hydroxycoumarin: Interaction with SARS-CoV-2. [Link]

-

ResearchGate. (n.d.). Reactive sites in 4-hydroxycoumarin. [Link]

-

Xie, P., et al. (2014). Lewis-Base-Catalyzed Alkylation Reaction of 4-Hydroxycoumarins with Allenoates: Regioselective Synthesis of 2H-[3,2-c] Furocoumarins and 4-Hydroxycoumarin Vinyl Ether Derivatives. Semantic Scholar. [Link]

-

Galano, A., & Alvarez-Idaboy, J. R. (2018). Another look at reactions of 4-hydroxycoumarin with hydroxyl radical in the environment: deprotonation and diffusion effects. New Journal of Chemistry. [Link]

-

Toda, F., & Miyamoto, H. (1999). SYNTHESIS OF METHYLENEBIS(4-HYDROXY-2-PYRONE) OR METHYLENEBIS(4-HYDROXYCOUMARIN) DERIVATIVES BY ORGANIC SOLID STATE REACTION. [Link]

-

ResearchGate. (n.d.). Synthesis of Coumarins, 4-Hydroxycoumarins, and 4-Hydroxyquinolinones by Tellurium-Triggered Cyclizations. [Link]

-

ResearchGate. (n.d.). Effect of different C3-aryl substituents on the antioxidant activity of 4-hydroxycoumarin derivatives. [Link]

Sources

- 1. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. sciepub.com [sciepub.com]

- 4. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]

- 10. Radical pathways for 2,4-chromandione synthesis via photoexcitation of 4-hydroxycoumarins - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07495E [pubs.rsc.org]

- 11. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 14. Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. 4-Hydroxycoumarin - Wikipedia [en.wikipedia.org]

- 18. ias.ac.in [ias.ac.in]

- 19. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]

- 20. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. study.com [study.com]

- 22. Warfarin - Wikipedia [en.wikipedia.org]

- 23. ahajournals.org [ahajournals.org]

- 24. news-medical.net [news-medical.net]